(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(o-tolyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(o-tolyl)methanone, also known as PTAM, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. PTAM belongs to the family of azetidinone-based compounds and has shown promising results in various studies.
Scientific Research Applications
Photoinitiators and Two-Photon Absorption
1-[1-(2-methylbenzoyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole (referred to as Compound A) has been investigated as an excellent two-photon carbazole photoinitiator . Photoinitiators play a crucial role in UV-curing systems, enabling polymerization. Compound A exhibits good two-photon absorption properties, rigidity, and electron delocalization. Researchers have made significant progress in designing and synthesizing photoinitiators with large absorption cross-sections. Carbazole-based photoinitiators, including Compound A, are promising in this context.
Heterocyclic Amino Acid Derivatives
Compound A contains both azetidine and oxetane rings, making it an interesting candidate for developing new heterocyclic amino acid derivatives . These derivatives can have diverse applications, including pharmaceuticals, materials science, and biochemistry.
Industrial Intermediates
The synthesis of 1-[1-(2-methylbenzoyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole involves several steps, including o-methyl benzoylation, acetylation, oximation, and esterification. This compound serves as an industrially important intermediate for substituted azetidine compounds . Such intermediates find applications in various chemical processes and material synthesis.
Mechanism of Action
Target of action
The compound contains an azetidine ring and a 1,2,3-triazole ring. Azetidine derivatives have been used in the synthesis of various bioactive compounds . 1,2,3-Triazoles are known to bind with a variety of enzymes and receptors, showing versatile biological activities .
Biochemical pathways
Without specific studies on this compound, it’s hard to determine the exact biochemical pathways it might affect. Compounds containing a triazole ring have been found to exhibit diverse types of biological and pharmaceutical activities .
Pharmacokinetics
Some azetidine derivatives, such as l-084, have been found to exhibit high bioavailability in humans .
properties
IUPAC Name |
(2-methylphenyl)-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-15-7-5-6-10-19(15)20(25)23-12-17(13-23)24-11-16(21-22-24)14-26-18-8-3-2-4-9-18/h2-11,17H,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAXRRTXNFKHCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.